molecular formula C27H28ClN5O2 B11934797 Pad-IN-2

Pad-IN-2

Cat. No.: B11934797
M. Wt: 490.0 g/mol
InChI Key: VWMILHOMRPKNRL-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Pad-IN-2 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Pad-IN-2 undergoes several types of chemical reactions, including:

Scientific Research Applications

Pad-IN-2 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a tool to study the role of PAD4 in protein citrullination and its effects on protein function and structure.

    Biology: In biological research, this compound is used to investigate the role of PAD4 in various cellular processes, including cell differentiation, apoptosis, and immune response.

    Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of autoimmune diseases and cancers. It has shown promise in preclinical studies for its ability to inhibit PAD4 activity and reduce disease symptoms.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting PAD4 for the treatment of various diseases

Mechanism of Action

Pad-IN-2 exerts its effects by selectively inhibiting the activity of PAD4. The mechanism involves the binding of this compound to the active site of PAD4, preventing the enzyme from catalyzing the conversion of arginine residues into citrullines. This inhibition disrupts the citrullination process, which is crucial for the regulation of gene expression, protein function, and immune response. By inhibiting PAD4, this compound can modulate various cellular pathways and reduce inflammation and disease progression .

Comparison with Similar Compounds

Pad-IN-2 is unique compared to other PAD inhibitors due to its high potency and selectivity for PAD4. Similar compounds include:

This compound stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28ClN5O2

Molecular Weight

490.0 g/mol

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-[2-[7-chloro-1-(cyclopropylmethyl)indol-2-yl]-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-6-yl]methanone

InChI

InChI=1S/C27H28ClN5O2/c28-20-5-1-3-17-12-22(33(24(17)20)14-16-6-7-16)26-30-21-11-18(13-23-25(21)32(26)9-10-35-23)27(34)31-8-2-4-19(29)15-31/h1,3,5,11-13,16,19H,2,4,6-10,14-15,29H2/t19-/m1/s1

InChI Key

VWMILHOMRPKNRL-LJQANCHMSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N

Origin of Product

United States

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